ZLMT-12

CDK9 Kinase Inhibition Transcriptional Addiction

ZLMT-12 is a rationally designed tacrine derivative offering balanced dual inhibition of CDK2/9 (IC50 0.002/0.011 μM) with minimal cholinesterase off-target effects. This profile ensures reproducible in vivo efficacy and low toxicity in colorectal cancer models, distinguishing it from analogs with divergent selectivity. Choose ZLMT-12 for definitive mechanistic studies and SAR benchmarking.

Molecular Formula C26H31ClN6O
Molecular Weight 479.0 g/mol
Cat. No. B12404437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLMT-12
Molecular FormulaC26H31ClN6O
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESC1CCC2=C(C3=C(C=CC(=C3)C4=NC(=NC=C4)NC(=O)C5CC5)N=C2CC1)N6CCC(C6)N.Cl
InChIInChI=1S/C26H30N6O.ClH/c27-18-11-13-32(15-18)24-19-4-2-1-3-5-22(19)29-23-9-8-17(14-20(23)24)21-10-12-28-26(30-21)31-25(33)16-6-7-16;/h8-10,12,14,16,18H,1-7,11,13,15,27H2,(H,28,30,31,33);1H/t18-;/m0./s1
InChIKeyGWIFNRNAHQHJOF-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLMT-12 (2841473-39-8): High-Potency Dual CDK2/9 Inhibitor Tacrine Derivative for Cancer Research and Drug Discovery Procurement


ZLMT-12 (compound 35) is a rationally designed tacrine-derived small molecule that functions as a potent, orally active dual inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9). Its molecular formula is C26H31ClN6O with a molecular weight of 479.02 g/mol . The compound belongs to a series of tacrine-based CDK2/9 inhibitors developed through systematic structure-activity relationship (SAR) optimization, featuring a unique (3S)-3-aminopyrrolidine substituent on the tetrahydrocyclohepta[b]quinoline core [1]. Unlike first-generation CDK inhibitors or the parent tacrine scaffold, ZLMT-12 demonstrates nanomolar inhibitory potency against both CDK2 (IC50 = 0.011 μM) and CDK9 (IC50 = 0.002 μM) while exhibiting weak off-target activity against acetylcholinesterase (AChE, IC50 = 19.023 μM) and butyrylcholinesterase (BuChE, IC50 = 2.768 μM) [1]. The compound induces apoptosis, arrests the cell cycle in S and G2/M phases, and suppresses tumor growth in vivo at low oral doses without hepatotoxicity [1].

ZLMT-12 (2841473-39-8): Why Generic Substitution with Other CDK2/9 Inhibitors or Tacrine Derivatives Compromises Experimental Reproducibility and Translational Relevance


Procurement of a generic CDK2/9 inhibitor or an alternative tacrine derivative in place of ZLMT-12 introduces substantial risk of divergent experimental outcomes due to profound differences in target selectivity, potency, and off-target profiles. While several compounds share nominal CDK9 or CDK2 inhibitory activity, their precise IC50 values, selectivity ratios, and cellular efficacy vary by orders of magnitude [1]. For instance, closely related tacrine derivatives such as ZLWT-37 exhibit 5-fold weaker CDK2 inhibition, while ZLWT-48 shows >57-fold selectivity for CDK9 over CDK2—a profile fundamentally distinct from the balanced dual inhibition of ZLMT-12 [1][2]. Furthermore, the cholinesterase inhibition liability inherent to the tacrine scaffold differs markedly across analogs; ZLMT-12 demonstrates 10,000-fold lower AChE inhibition compared to CDK9, whereas the parent tacrine molecule is a potent cholinesterase inhibitor with nanomolar affinity [3]. Such disparities in biochemical fingerprint directly impact cellular phenotypes, in vivo pharmacokinetics, and toxicity outcomes. Substitution without rigorous side-by-side validation therefore invalidates comparative analyses, confounds SAR interpretation, and may lead to false-negative or false-positive conclusions in both mechanistic studies and preclinical efficacy models [1].

ZLMT-12 (2841473-39-8): Quantitative Differentiation Evidence for Informed Procurement and Experimental Design


Superior CDK9 Inhibitory Potency Compared to Lead Tacrine Derivative ZLWT-37 and Selective CDK9 Inhibitor ZLWT-48

ZLMT-12 achieves an IC50 of 0.002 μM (2 nM) against CDK9 in biochemical kinase assays, representing a potency improvement over the lead compound ZLWT-37, which also exhibits an IC50 of 0.002 μM but with substantially inferior CDK2 inhibition (IC50 = 0.054 μM) and weaker antiproliferative activity (GI50 = 0.029 μM vs 0.006 μM for ZLMT-12) [1]. More critically, when compared to the selective CDK9 inhibitor ZLWT-48 (IC50 = 8.639 nM for CDK9), ZLMT-12 demonstrates >4-fold greater CDK9 inhibitory potency while maintaining dual CDK2/9 activity—a profile advantageous for cancers driven by both cell cycle dysregulation and transcriptional addiction [1][2].

CDK9 Kinase Inhibition Transcriptional Addiction

Optimized Dual CDK2/CDK9 Inhibition Profile with Balanced Potency Versus ZLWT-37 and ZLWT-48

ZLMT-12 exhibits a balanced dual inhibition profile with CDK2 IC50 = 0.011 μM and CDK9 IC50 = 0.002 μM, yielding a CDK2/CDK9 selectivity ratio of approximately 5.5 [1]. In contrast, ZLWT-37 displays a significantly skewed profile (CDK2 IC50 = 0.054 μM, CDK9 IC50 = 0.002 μM; ratio ≈ 27), while ZLWT-48 is a selective CDK9 inhibitor with negligible CDK2 activity (CDK2 IC50 > 0.5 μM, selectivity index >57) [1][2]. Compared to the clinically evaluated CDK inhibitor Dinaciclib, which inhibits CDK2 with IC50 = 0.001 μM and CDK9 with IC50 = 0.004 μM, ZLMT-12 offers a distinct selectivity fingerprint that may differentially impact tumor cell populations dependent on both CDK2-mediated cell cycle progression and CDK9-driven transcription [3].

CDK2 Cell Cycle Dual Inhibition

Enhanced Antiproliferative Activity in Colorectal Cancer Cells Versus Lead Compound ZLWT-37 and Selective CDK9 Inhibitor ZLWT-48

ZLMT-12 demonstrates a GI50 value of 0.006 μM (6 nM) against HCT116 colorectal cancer cells, representing a 4.8-fold improvement in antiproliferative potency compared to ZLWT-37 (GI50 = 0.029 μM) and a 148-fold improvement compared to ZLWT-48 (GI50 = 0.889 μM) [1][2]. This enhanced cellular efficacy correlates with its superior CDK2 inhibition and balanced dual-target profile. Notably, the GI50 value of ZLMT-12 is approximately 5-fold lower than its CDK2 IC50 and 3-fold lower than its CDK9 IC50, suggesting efficient target engagement and cellular permeability [1].

Antiproliferative Colorectal Cancer HCT116

Favorable Cholinesterase Safety Margin Versus Parent Tacrine Scaffold and Clinical CDK9 Inhibitors

ZLMT-12 exhibits weak inhibitory activity against acetylcholinesterase (AChE, IC50 = 19.023 μM) and butyrylcholinesterase (BuChE, IC50 = 2.768 μM), yielding a selectivity index (AChE IC50 / CDK9 IC50) of approximately 9,500 [1]. This represents a dramatic improvement over the parent tacrine molecule, which is a potent AChE inhibitor with IC50 values in the low nanomolar range (~0.1-0.5 μM) and is associated with dose-limiting hepatotoxicity in clinical use [2]. Compared to the clinical-stage CDK9 inhibitor AZD4573, which has been reported to exhibit some off-target cardiovascular effects potentially linked to kinase selectivity profile, ZLMT-12 demonstrates a clean cholinesterase profile at concentrations far exceeding those required for CDK2/9 inhibition [1][3].

Off-Target Cholinesterase Safety Pharmacology

In Vivo Antitumor Efficacy at Low Oral Dose with Favorable Toxicity Profile

In an HCT116 colorectal cancer xenograft mouse model, oral administration of ZLMT-12 at 10 mg/kg significantly inhibited tumor growth without inducing hepatotoxicity, as evidenced by stable body weight and normal liver enzyme levels [1]. The acute toxicity study established an LD50 of 104.417 mg/kg, indicating a >10-fold therapeutic window relative to the efficacious dose [1]. This contrasts with the lead compound ZLWT-37, for which in vivo efficacy data at comparable doses have not been reported, and with the selective CDK9 inhibitor ZLWT-48, which has not been evaluated in xenograft models [1][2]. Compared to the clinically approved CDK4/6 inhibitor Palbociclib, which requires higher doses (50-150 mg/kg in murine models) and is associated with neutropenia, ZLMT-12 offers a distinct toxicity profile and mechanism of action [3].

In Vivo Xenograft Oral Bioavailability

Oral Bioavailability and Pharmacokinetic Properties Supporting In Vivo Utility

ZLMT-12 is characterized as an orally active compound with favorable drug-like properties, as evidenced by its significant tumor growth inhibition following oral administration in xenograft models [1]. While detailed pharmacokinetic parameters (Cmax, Tmax, AUC, F%) are not explicitly published, the compound's molecular properties (MW = 479.02, cLogP ≈ 3.5-4.5, tPSA ≈ 90-100 Ų) are consistent with Lipinski's Rule of Five compliance, suggesting adequate oral absorption [1]. In contrast, the clinical CDK9 inhibitor AZD4573 is administered intravenously due to limited oral bioavailability, and the CDK2/9 inhibitor Dinaciclib also requires intravenous infusion [2][3]. The oral activity of ZLMT-12 distinguishes it from these clinically advanced comparators and offers practical advantages for preclinical chronic dosing studies.

Pharmacokinetics Oral Bioavailability Drug-Like Properties

ZLMT-12 (2841473-39-8): High-Impact Research and Preclinical Development Application Scenarios


Investigating Dual CDK2/CDK9 Inhibition in Colorectal Cancer Models with Defined Genetic Backgrounds

ZLMT-12 is optimally deployed in studies examining the therapeutic potential of simultaneous CDK2 and CDK9 blockade in colorectal cancer (CRC), particularly in models harboring KRAS or BRAF mutations where transcriptional addiction to CDK9 and cell cycle dysregulation driven by CDK2 are prevalent [1]. Its potent antiproliferative activity in HCT116 cells (GI50 = 0.006 μM) and in vivo efficacy at low oral doses (10 mg/kg) make it suitable for both in vitro mechanistic studies (e.g., RNAPII phosphorylation, Mcl-1 downregulation, Rb phosphorylation) and in vivo xenograft or patient-derived xenograft (PDX) models [1]. The compound's balanced CDK2/CDK9 inhibition profile allows researchers to dissect the relative contributions of each kinase to tumor growth without the confounding off-target cholinesterase effects associated with tacrine derivatives [1].

Comparative Kinase Selectivity Profiling and SAR Studies of Tacrine-Derived CDK Inhibitors

For medicinal chemistry and chemical biology groups engaged in structure-activity relationship (SAR) optimization of tacrine-based CDK inhibitors, ZLMT-12 serves as a critical benchmark compound representing the optimal balance of CDK2/9 dual inhibition, antiproliferative potency, and low cholinesterase off-target activity within the published series [1][2]. Its well-characterized biochemical fingerprint (CDK2 IC50 = 0.011 μM, CDK9 IC50 = 0.002 μM; AChE IC50 = 19.023 μM) provides a quantitative reference for evaluating newly synthesized analogs [1]. Comparative studies against ZLWT-37 (CDK2-biased), ZLWT-48 (CDK9-selective), and ZLMT-72 (fluorocyclopropyl analog) enable the deconvolution of structural determinants governing target selectivity and cellular efficacy [1][2][3].

Preclinical Toxicology and Safety Pharmacology Assessment of Dual CDK2/9 Inhibition

ZLMT-12 is an appropriate tool compound for preclinical toxicology studies aimed at evaluating the safety profile of dual CDK2/9 inhibition, particularly regarding hepatotoxicity and myelosuppression. The compound's established LD50 (104.417 mg/kg) and absence of hepatotoxicity at efficacious doses (10 mg/kg) in murine models provide a baseline for comparative toxicology assessments [1]. Its low cholinesterase inhibition (AChE IC50 = 19.023 μM) reduces the likelihood of cholinergic side effects that complicate interpretation of toxicity findings with other tacrine-derived molecules [1]. Researchers can use ZLMT-12 to benchmark the therapeutic index of next-generation dual CDK2/9 inhibitors and to investigate potential synergistic toxicities when combined with standard-of-care chemotherapeutics [1].

Mechanistic Studies of Cell Cycle Arrest and Apoptosis Induction in CDK-Dependent Cancers

ZLMT-12 is well-suited for detailed mechanistic investigations of CDK2/9-mediated cell cycle regulation and apoptosis. The compound has been demonstrated to induce S-phase and G2/M-phase cell cycle arrest in HCT116 cells, accompanied by apoptosis induction [1]. These cellular phenotypes are consistent with dual inhibition of CDK2 (G1/S transition and S-phase progression) and CDK9 (transcriptional elongation of anti-apoptotic proteins). Researchers can employ ZLMT-12 in flow cytometry-based cell cycle analysis, Annexin V apoptosis assays, and Western blotting for downstream effectors (e.g., phospho-Rb, Mcl-1, c-Myc) to elucidate the temporal sequence of molecular events following CDK2/9 inhibition [1]. The compound's oral bioavailability further enables in vivo pharmacodynamic studies correlating target engagement with tumor response [1].

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